![molecular formula C183H281N57O54S2 B561549 [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide CAS No. 313988-89-5](/img/structure/B561549.png)
[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide
Descripción general
Descripción
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” is a potent and selective Y5 neuropeptide Y receptor agonist . It is a chain of amino acids bound together via covalent peptide bonds .
Synthesis Analysis
The synthesis of polypeptides involves the formation of covalent peptide bonds . The process of protein synthesis involves translation from RNA to polypeptide .Molecular Structure Analysis
The molecular structure of a polypeptide is a continuous, unbranched chain of amino acids joined by peptide bonds . The peptide sequence of “[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 over Y1, Y2, and Y4 .Chemical Reactions Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 (IC 50 = 0.24 nM in HEK293 cells expressing the human receptor) over Y1, Y2, and Y4 (IC 50 s = 530, >500, and 51 nM, respectively, in BHK-21 cells expressing the human receptors) .Physical And Chemical Properties Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” has an empirical formula of C183H281N57O54S2 and a molecular weight of 4207.67 . It is a solid substance with a peptide content of ≥80%. It is stored in desiccated conditions at a temperature of -20°C .Aplicaciones Científicas De Investigación
The compound has been identified as a selective agonist for the Y5 receptor, with implications for understanding appetite regulation and stress sensitivity. Walker et al. (2009) found that the Y5 receptor antagonist Lu AA33810 blocked feeding elicited by intracerebroventricular injection of this compound in rats, suggesting its role in appetite regulation and stress response mechanisms (Walker et al., 2009).
Dumont et al. (2004) demonstrated that iodinated [cPP1-7, NPY19-23, Ala31, Aib32, Gln34]hPP is a useful tool for studying Y5 receptor subtype, indicating its utility in receptor autoradiography studies (Dumont et al., 2004).
Research by Beck‐Sickinger et al. (2019) highlighted the compound's utility in labeling Y5 receptors preferentially, providing insights into the unique features of the Y5 receptor subtype (Beck‐Sickinger et al., 2019).
The compound has been used in studies to differentiate the roles of Y1 and Y5 receptors in various physiological processes, such as feeding in guinea pigs (Lecklin et al., 2003) and modulation of emotional processes and body weight in rats (Morales-Medina et al., 2012) (Lecklin et al., 2003); (Morales-Medina et al., 2012).
Cabrele et al. (2000) developed a Y5 receptor-selective analog of neuropeptide Y, demonstrating its role as an agonist and its impact on feeding in rats (Cabrele et al., 2000).
Packiarajan et al. (2011) synthesized compounds with high affinity at the NPY(5) receptor, showing their potential in inhibiting feeding behavior elicited by the compound (Packiarajan et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMCMRQWOIRILO-VRGOUOKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H281N57O54S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4208 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



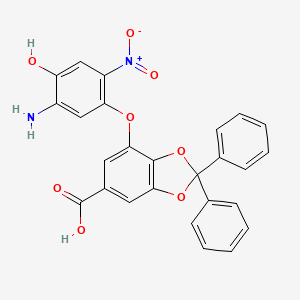
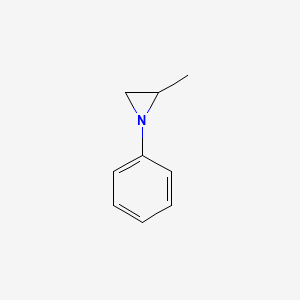
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

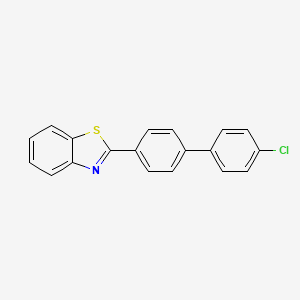
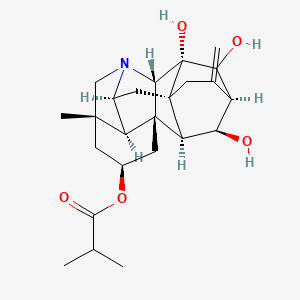


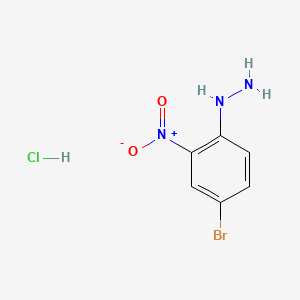
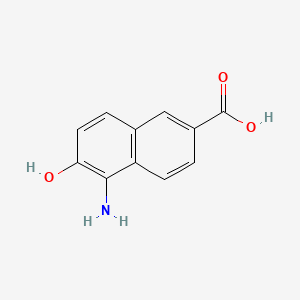

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)